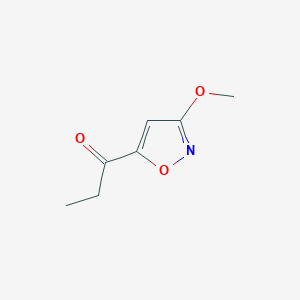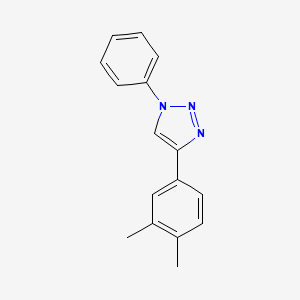
(trans,trans)-4-Ethyl-4'-pentyl-1,1'-bi(cyclohexane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-4’-pentyl-1,1’-bicyclohexane is an organic compound that belongs to the class of bicyclic hydrocarbons It is characterized by two cyclohexane rings connected by a single carbon-carbon bond, with ethyl and pentyl substituents on the rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4’-pentyl-1,1’-bicyclohexane can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 4-Ethyl-4’-pentyl-1,1’-bicyclohexane may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
化学反应分析
Types of Reactions
4-Ethyl-4’-pentyl-1,1’-bicyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the cyclohexane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under UV light.
Major Products
The major products formed from these reactions include various substituted cyclohexanes, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
科学研究应用
4-Ethyl-4’-pentyl-1,1’-bicyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of cyclohexane derivatives and their reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activity and interactions with biological molecules.
Medicine: Research explores its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical products.
作用机制
The mechanism of action of 4-Ethyl-4’-pentyl-1,1’-bicyclohexane involves its interaction with molecular targets through its hydrophobic and steric properties. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. Its bicyclic structure allows for unique binding interactions, making it a valuable compound in medicinal chemistry .
相似化合物的比较
Similar Compounds
4-Ethyl-4’-(4-pentyl-1-cyclohexen-1-yl)biphenyl: Similar in structure but with a biphenyl core.
Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl: Another related compound with a cyclohexene ring.
Uniqueness
4-Ethyl-4’-pentyl-1,1’-bicyclohexane is unique due to its bicyclic structure, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
96624-43-0 |
|---|---|
分子式 |
C19H36 |
分子量 |
264.5 g/mol |
IUPAC 名称 |
1-ethyl-4-(4-pentylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C19H36/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h16-19H,3-15H2,1-2H3 |
InChI 键 |
HKQSPACRMWYANG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine](/img/structure/B14136169.png)


![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14136193.png)

![3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B14136201.png)





